

# UR-1505 Efficacy in Topical Immunomodulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This publication provides a comprehensive comparison of the investigational topical immunomodulator **UR-1505** with established alternatives for the treatment of atopic dermatitis. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy based on available clinical trial data and a detailed exploration of the respective mechanisms of action.

## **Executive Summary**

**UR-1505**, a novel salicylate-based, non-steroidal anti-inflammatory agent, was investigated for the topical treatment of atopic dermatitis. However, a phase II clinical trial revealed that **UR-1505** did not demonstrate a clinically relevant effect compared to either the vehicle or the calcineurin inhibitor tacrolimus. In contrast, other classes of topical immunomodulators, including calcineurin inhibitors, a phosphodiesterase-4 (PDE4) inhibitor, and a Janus kinase (JAK) inhibitor, have shown significant efficacy in the treatment of atopic dermatitis. This guide will delve into the comparative efficacy and mechanistic pathways of these agents.

## **Comparative Efficacy of Topical Immunomodulators**

The following table summarizes the key efficacy data from clinical trials of **UR-1505** and other prominent topical immunomodulators. The primary endpoints used for comparison are the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).



| Drug                 | Drug Class                 | Trial                        | Primary<br>Endpoint                                               | Result                                  | Vehicle/Plac<br>ebo Result              |
|----------------------|----------------------------|------------------------------|-------------------------------------------------------------------|-----------------------------------------|-----------------------------------------|
| UR-1505<br>(0.5%)    | Salicylate-<br>based NSAID | Phase II                     | Mean change<br>from baseline<br>in IGA at Day<br>28               | -1.0                                    | -1.7                                    |
| UR-1505<br>(1%)      | Salicylate-<br>based NSAID | Phase II                     | Mean change<br>from baseline<br>in IGA at Day<br>28               | -1.2                                    | -1.7                                    |
| UR-1505<br>(2%)      | Salicylate-<br>based NSAID | Phase II                     | Mean change<br>from baseline<br>in IGA at Day<br>28               | -1.5                                    | -1.7                                    |
| Tacrolimus<br>(0.1%) | Calcineurin<br>Inhibitor   | Phase II (UR-<br>1505 trial) | Mean change<br>from baseline<br>in IGA at Day<br>28               | -2.6                                    | -1.7                                    |
| Tacrolimus<br>(0.1%) | Calcineurin<br>Inhibitor   | Phase III<br>(Pooled data)   | % of patients with ≥90% improvement in disease status at 12 weeks | 36.8%                                   | 6.6%                                    |
| Pimecrolimus<br>(1%) | Calcineurin<br>Inhibitor   | Phase III<br>(Pooled data)   | % of patients with IGA of clear or almost clear at 6 weeks        | 35%                                     | 18%                                     |
| Crisaborole<br>(2%)  | PDE4<br>Inhibitor          | Phase III<br>(CORE 1 & 2)    | % of patients achieving ISGA success (clear or                    | 32.8%<br>(CORE 1),<br>31.4%<br>(CORE 2) | 25.4%<br>(CORE 1),<br>18.0%<br>(CORE 2) |



|                       |               |                         | almost clear<br>with ≥2-grade<br>improvement)<br>at Day 29                      |       |       |
|-----------------------|---------------|-------------------------|---------------------------------------------------------------------------------|-------|-------|
| Ruxolitinib<br>(1.5%) | JAK Inhibitor | Phase III<br>(TRuE-AD2) | % of patients achieving IGA score of 0 or 1 with ≥2-point improvement at week 8 | 51.3% | 7.6%  |
| Ruxolitinib<br>(1.5%) | JAK Inhibitor | Phase III<br>(TRuE-AD2) | % of patients<br>achieving<br>EASI-75 at<br>week 8                              | 61.8% | 14.4% |

# Experimental Protocols UR-1505 Phase II Exploratory Trial

This was a unicenter, randomized, double-blind, within-patient controlled study.[1]

- Patient Population: Patients with atopic dermatitis lesions on two symmetrical topographic areas (arms, legs, or trunk).[1]
- Treatment: Patients simultaneously received two different treatments, one on each symmetrical lesion. The treatment pairs included 0.5%, 1%, or 2% **UR-1505** ointment and its vehicle, or 0.1% tacrolimus ointment. Treatments were applied once daily for 28 days.[1]
- Primary Efficacy Endpoint: The change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
- Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.[1]





## Pivotal Phase III Trials of Topical Calcineurin Inhibitors (Tacrolimus and Pimecrolimus)

The pivotal trials for tacrolimus and pimecrolimus were typically multicenter, randomized, double-blind, vehicle-controlled studies.

- Patient Population: Adults and children with moderate to severe atopic dermatitis.
- Treatment: Tacrolimus ointment (0.03% or 0.1%) or pimecrolimus cream (1%) applied twice daily to affected areas for several weeks (typically 6 to 12 weeks).
- Efficacy Endpoints: The primary endpoints often included the physician's global evaluation of
  clinical response or the percentage of patients achieving a certain level of improvement (e.g.,
  90% or greater improvement from baseline). Other endpoints included the Eczema Area and
  Severity Index (EASI) score and patient assessments of pruritus.[2]

## Pivotal Phase III Trials of Topical Crisaborole (CORE 1 and CORE 2)

These were two identically designed, multicenter, randomized, double-blind, vehicle-controlled trials.

- Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.
- Treatment: Crisaborole ointment 2% or vehicle applied twice daily for 28 days.
- Primary Efficacy Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of "clear" (0) or "almost clear" (1) with a 2-grade or greater improvement from baseline.

## Pivotal Phase III Trials of Topical Ruxolitinib (TRuE-AD1 and TRuE-AD2)

These were two identical, randomized, double-blind, vehicle-controlled, parallel-group, multicenter studies.



- Patient Population: Adolescent and adult patients (aged ≥12 years) with mild-to-moderate atopic dermatitis.
- Treatment: Ruxolitinib cream (0.75% or 1.5%) or vehicle applied twice daily for 8 weeks.
- Primary Efficacy Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of "clear" (0) or "almost clear" (1) with at least a 2-point improvement from baseline at week 8.
- Key Secondary Endpoints: The proportion of patients with at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI-75) at week 8.

### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the known signaling pathways targeted by **UR-1505** and the comparator topical immunomodulators.



Click to download full resolution via product page

Caption: **UR-1505** (Salicylate) Signaling Pathway





#### Click to download full resolution via product page

#### Caption: Calcineurin Inhibitor Signaling Pathway



Click to download full resolution via product page

#### Caption: PDE4 Inhibitor Signaling Pathway



Click to download full resolution via product page

Caption: JAK Inhibitor Signaling Pathway

## **Experimental Workflow**

The following diagram outlines a typical workflow for a phase III clinical trial of a topical immunomodulator for atopic dermatitis.





Click to download full resolution via product page

Caption: Representative Clinical Trial Workflow



### Conclusion

The clinical development of **UR-1505** for atopic dermatitis was halted due to a lack of efficacy. This comparative guide highlights the superior clinical performance of other topical immunomodulators that target distinct inflammatory pathways. Calcineurin inhibitors, PDE4 inhibitors, and JAK inhibitors have all demonstrated statistically significant and clinically meaningful improvements in the signs and symptoms of atopic dermatitis, offering valuable therapeutic options for patients. Future research and development in topical immunomodulation will likely continue to focus on novel targets within the complex inflammatory cascade of atopic dermatitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twice-weekly treatment with tacrolimus 0.03% ointment in children with atopic dermatitis: clinical efficacy and economic impact over 12 months PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UR-1505 Efficacy in Topical Immunomodulation: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683733#comparing-ur-1505-efficacy-with-other-topical-immunomodulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com